2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a small-molecule acetamide derivative featuring a 4-chlorophenoxy group and a 2-oxopiperidin-1-yl-substituted phenyl ring. This compound is structurally designed to modulate enzymatic targets, particularly in hormone biosynthesis pathways. Its synthesis involves coupling reactions between 4-chlorophenoxy acetic acid derivatives and substituted anilines, followed by functional group modifications (e.g., piperidinone ring introduction) . The molecule’s pharmacophore—comprising the chlorophenoxy group, acetamide backbone, and heterocyclic piperidinone moiety—enhances its binding affinity and selectivity toward specific enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer therapeutics .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-14-7-9-17(10-8-14)25-13-18(23)21-15-4-3-5-16(12-15)22-11-2-1-6-19(22)24/h3-5,7-10,12H,1-2,6,11,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUGRLOHOCYCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Formation of the piperidinylphenyl intermediate: This involves the reaction of 3-(2-oxopiperidin-1-yl)phenylamine with a suitable reagent.
Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the piperidinylphenyl intermediate under specific conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Insights :
Role of the Piperidinone Ring: The 2-oxopiperidin-1-yl group in the target compound enhances hydrogen-bonding interactions with 17β-HSD3’s active site, contributing to its nanomolar potency. In contrast, acetylated piperidine derivatives (e.g., Compound 30) show similar efficacy but may differ in metabolic stability due to acetylation .
Impact of Halogenation: The 4-chlorophenoxy group is a critical pharmacophore shared across analogs. Its electron-withdrawing properties improve membrane permeability and target binding. For example, replacing chlorine with trifluoromethyl (as in ’s compound) alters lipophilicity (logP) but reduces enzymatic affinity .
Selectivity Profiles: Compounds with rigid heterocycles (e.g., benzothiazole in ) often exhibit divergent biological activities compared to piperidinone-containing analogs.
Synthetic Accessibility : The target compound’s synthesis is comparable to methods used for Compound 30 (), involving acetylation and coupling steps. However, introducing the 2-oxopiperidin-1-yl group requires additional steps, such as cyclization or oxidation, which may affect scalability .
Biological Activity
2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is and features a chlorophenoxy group, a piperidinyl moiety, and an acetamide functional group. These structural components are critical in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN2O4 |
| Molecular Weight | 392.85 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
| Solubility | Soluble in organic solvents |
The biological activity of 2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is primarily attributed to its ability to interact with specific molecular targets within cells. The oxopiperidinyl moiety enhances binding affinity to various receptors, potentially modulating their activity.
Key Mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of chloroacetamides exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenoxy group is believed to enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
- Anticancer Potential : Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific interactions with kinases or other regulatory proteins are under investigation .
Antimicrobial Efficacy
A study screening various N-substituted phenyl chloroacetamides found that those with halogenated substituents, like 4-chlorophenyl, demonstrated effective antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness was linked to their structural properties, which facilitate interaction with bacterial membranes .
Case Study: Osteoclastogenesis Inhibition
In a notable case study, a derivative of 2-(4-chlorophenoxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide was evaluated for its effects on osteoclastogenesis. It was found to significantly inhibit the formation of osteoclasts in vitro by blocking RANKL-mediated pathways, demonstrating potential for treating osteoporosis-related conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications in the piperidinyl moiety and the substitution pattern on the phenyl ring can significantly influence biological activity. For instance:
- Chlorophenoxy Group : Enhances antimicrobial properties.
- Oxopiperidinyl Moiety : Increases binding affinity to target proteins.
This information is crucial for designing new analogs with improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
